3-Bromo-5-(p-tolylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(p-tolylthio)pyridine is an organic compound with the molecular formula C12H10BrNS and a molecular weight of 280.18 g/mol It is a derivative of pyridine, featuring a bromine atom at the 3-position and a p-tolylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with hydrobromic acid and hydrogen peroxide to produce 3-bromopyridine . This intermediate can then undergo a substitution reaction with p-tolylthiol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of 3-Bromo-5-(p-tolylthio)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The process typically involves the use of readily available reagents and mild reaction conditions to ensure scalability and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(p-tolylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The p-tolylthio group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura couplings.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as substituted pyridines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Bromo-5-(p-tolylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 3-Bromo-5-(p-tolylthio)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve binding to proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of p-tolylthio.
3-Bromo-5-(p-tolyl)pyridine: Lacks the sulfur atom present in 3-Bromo-5-(p-tolylthio)pyridine.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H10BrNS |
---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
InChI Key |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.